Regioisomeric Purity and Positional Selectivity: 2-Substituted vs. 3-Substituted Pyridine Scaffolds
The target compound (2-substituted pyridine) and its 3-substituted regioisomer (CAS 1369513-80-3) are both commercially available in 97% purity . When used as an intermediate for preparing FGFR4 inhibitors such as those in US10251892, the 2-substituted isomer provides the correct trajectory for the critical hinge-binding interaction, whereas the 3-substituted isomer yields >200 nM IC50 against FGFR4 in enzymatic assays, compared to 20 nM for the final compound derived from the target intermediate [1]. This demonstrates that substitution position on the central pyridine ring is a key determinant of biological outcome.
| Evidence Dimension | FGFR4 inhibitory activity of final compounds derived from regioisomeric intermediates |
|---|---|
| Target Compound Data | 20 nM IC50 (final compound derived from 2-substituted intermediate, US10251892 Example 27) |
| Comparator Or Baseline | >200 nM IC50 (final compound derived from 3-substituted regioisomeric intermediate, US10251892 Example 57) |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | FGFR4 enzymatic assay, FRET-based peptide phosphorylation, ATP concentration 210 μM (FGFR4), enzyme concentration 0.02 nM |
Why This Matters
The 10-fold potency advantage confirms that procurement of the correct regioisomer is essential for achieving target engagement in FGFR4-driven programs.
- [1] BindingDB. BDBM261925 (Example 27, US10251892): IC50 20 nM for FGFR4. BDBM261957 (Example 57, US10251892): IC50 >200 nM for FGFR4. BindingDB, University of California San Diego. View Source
